molecular formula C33H40ClNO8 B10775224 Enclomifene citrate

Enclomifene citrate

Cat. No.: B10775224
M. Wt: 614.1 g/mol
InChI Key: IMGWYAILEILEOR-LHPVOXLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enclomifene citrate is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily used to treat male hypogonadism by increasing testosterone levels. This compound works by antagonizing estrogen receptors in the pituitary gland, which reduces the negative feedback by estrogen on the hypothalamic-pituitary-gonadal axis, thereby increasing gonadotropin secretion and gonadal production of testosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enclomifene citrate is synthesized through a series of chemical reactions involving the condensation of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol, followed by the addition of diethylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Enclomifene citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enclomifene citrate has a wide range of scientific research applications, including:

Mechanism of Action

Enclomifene citrate acts by antagonizing estrogen receptors in the pituitary gland. This disruption of the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis leads to an increase in gonadotropin secretion. The elevated levels of gonadotropins stimulate the testes to produce more testosterone. The molecular targets involved include estrogen receptors in the pituitary gland and the hypothalamus .

Comparison with Similar Compounds

Uniqueness of Enclomifene Citrate: this compound is unique due to its selective estrogen receptor antagonism, which makes it more favorable for treating male hypogonadism without the estrogenic effects associated with zuclomifene. This selective action results in fewer side effects and a more targeted increase in testosterone levels .

This compound represents a significant advancement in the treatment of hormone-related disorders, offering a targeted approach with fewer side effects compared to other similar compounds.

Properties

Molecular Formula

C33H40ClNO8

Molecular Weight

614.1 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane

InChI

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;;

InChI Key

IMGWYAILEILEOR-LHPVOXLHSA-N

Isomeric SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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